molecular formula C9H20BrNO B14210344 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide CAS No. 833446-39-2

1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide

Cat. No.: B14210344
CAS No.: 833446-39-2
M. Wt: 238.17 g/mol
InChI Key: SJTNNBAOPGDZAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, typically appearing as a white crystalline powder. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion acts as the leaving group, and the ethoxyethyl group is introduced to the nitrogen atom of the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to increase efficiency and yield. This may involve the use of continuous flow reactors, higher purity reagents, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidinium salts depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide exerts its effects is primarily through its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This action is particularly relevant in its antimicrobial applications, where it targets bacterial cell walls and membranes .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-1-methylpyrrolidin-1-ium bromide
  • 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide
  • 1-(2-Propoxyethyl)-1-methylpyrrolidin-1-ium bromide

Comparison: 1-(2-Ethoxyethyl)-1-methylpyrrolidin-1-ium bromide is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications. Its antimicrobial properties are also enhanced due to the optimal chain length of the ethoxyethyl group, which facilitates better interaction with microbial membranes .

Properties

CAS No.

833446-39-2

Molecular Formula

C9H20BrNO

Molecular Weight

238.17 g/mol

IUPAC Name

1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium;bromide

InChI

InChI=1S/C9H20NO.BrH/c1-3-11-9-8-10(2)6-4-5-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

SJTNNBAOPGDZAJ-UHFFFAOYSA-M

Canonical SMILES

CCOCC[N+]1(CCCC1)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.